2-Anilinoethanol hydroiodide

Description

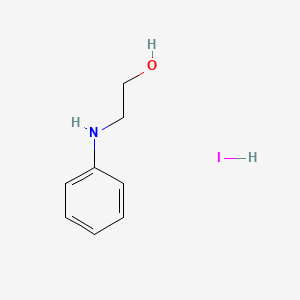

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73927-23-8 |

|---|---|

Molecular Formula |

C8H12INO |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2-anilinoethanol;hydroiodide |

InChI |

InChI=1S/C8H11NO.HI/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H |

InChI Key |

PUEZMPAMLKWYOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCO.I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Anilinoethanol Hydroiodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of a chemical compound. For 2-Anilinoethanol (B49455) hydroiodide, NMR analysis would confirm the covalent structure, including the protonation of the aniline (B41778) nitrogen, and provide insight into the electronic environment of each atom.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of 2-Anilinoethanol hydroiodide is predicted to show distinct signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the ethanol (B145695) side chain. The key difference compared to its free base, 2-Anilinoethanol, is the effect of the protonation of the nitrogen atom to form a secondary anilinium ion (-NH₂⁺-). This change induces a significant downfield shift (deshielding) of adjacent protons.

The aromatic region would display signals corresponding to the five protons on the phenyl ring. Due to the electron-withdrawing nature of the N⁺H₂ group, these protons would be shifted downfield compared to the parent aniline. The ortho-protons are expected to be the most deshielded, followed by the para- and meta-protons, resulting in complex multiplets.

In the aliphatic region, two triplet signals are expected. The methylene (B1212753) protons adjacent to the newly formed ammonium (B1175870) group (-CH₂-N⁺H₂) would experience a strong deshielding effect, causing their signal to appear significantly downfield compared to the free base. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) would be less affected but would still appear as a triplet due to coupling with the neighboring CH₂ group. The protons on the nitrogen and oxygen atoms (N⁺H₂ and OH) would likely appear as broad singlets, and their chemical shifts could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho, meta, para) | 7.3 - 7.6 | Multiplet |

| -CH₂ -N⁺H₂- | ~3.6 - 3.8 | Triplet |

| -CH₂ -OH | ~3.9 - 4.1 | Triplet |

| -N⁺H₂ - | Variable (Broad) | Singlet |

| -OH | Variable (Broad) | Singlet |

Carbon (¹³C) NMR and Heteronuclear Correlation (e.g., HSQC, HMBC) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are anticipated: four for the aromatic carbons and two for the aliphatic carbons. Protonation of the nitrogen significantly influences the chemical shifts of nearby carbons. The ipso-carbon (C1, attached to the nitrogen) and the methylene carbon adjacent to the nitrogen (-CH₂-N⁺H₂) are expected to be shifted downfield due to the inductive effect of the positively charged nitrogen.

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment.

HSQC: This experiment would correlate each proton signal with its directly attached carbon. For example, it would link the proton signal at ~3.6-3.8 ppm to the -CH₂-N⁺H₂ carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC: This experiment reveals longer-range (2-3 bond) correlations, which are critical for confirming connectivity. Key expected correlations would include the protons of the -CH₂-N⁺H₂ group to the ipso-carbon of the phenyl ring, and the N⁺H₂ protons to the adjacent methylene carbon and the ipso-carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (ipso) | ~145 - 148 |

| C2/C6 (ortho) | ~118 - 122 |

| C3/C5 (meta) | ~130 - 133 |

| C4 (para) | ~124 - 127 |

| C H₂-N⁺H₂- | ~48 - 52 |

| C H₂-OH | ~60 - 63 |

Advanced NMR Techniques for Conformational and Stereochemical Assignments

While this compound is an achiral molecule, advanced NMR techniques could be employed to study its conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide information on the spatial proximity of protons.

These experiments could help determine the preferred orientation of the ethanol side chain relative to the phenyl ring. For instance, correlations between the ortho-protons of the phenyl ring and the protons of the N⁺H₂-CH₂ group could indicate the rotational preference around the C(aryl)-N bond. Furthermore, variable temperature (VT) NMR studies could be used to investigate the energy barriers for bond rotations and identify if specific conformers are more stable at lower temperatures.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by features characteristic of the anilinium ion and the primary alcohol. The most telling feature would be the N⁺-H stretching vibrations of the secondary ammonium salt. Unlike the sharp, single N-H stretch of the free amine (around 3400 cm⁻¹), the hydroiodide salt is expected to show a very broad and strong absorption band in the 2700-3100 cm⁻¹ range, which would overlap with the C-H stretching bands. The O-H stretch from the alcohol group would also appear as a broad band centered around 3300-3400 cm⁻¹. Another key diagnostic peak is the N⁺-H bending vibration, which is expected to appear in the 1600-1550 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3300 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N⁺-H Stretch | 2700 - 3100 | Strong, Very Broad |

| N⁺-H Bend | 1550 - 1600 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1050 - 1150 | Strong |

Raman Spectroscopy for Molecular Vibrations and Lattice Modes

Raman spectroscopy, which is sensitive to changes in polarizability, serves as an excellent complement to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring, such as the ring "breathing" mode, which is often found near 1000 cm⁻¹. The aliphatic C-H stretching and bending modes would also be visible. Due to the symmetry of the phenyl ring, aromatic C=C stretching vibrations would give rise to distinct bands in the 1400-1650 cm⁻¹ region. In a solid-state measurement, low-frequency Raman scattering could also provide information about lattice modes, which are vibrations of the crystal lattice as a whole, reflecting the packing of the anilinium cations and iodide anions.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the mass spectrum would characterize the protonated 2-anilinoethanol cation, [C₈H₁₁NO + H]⁺. The molecular weight of the free base, 2-anilinoethanol, is 137.18 g/mol . nih.gov In techniques like electrospray ionization (ESI), the molecular ion peak for the cation would be observed at an m/z (mass-to-charge ratio) of approximately 138.

Under electron ionization (EI), the fragmentation pattern provides significant structural information. The EI mass spectrum of 2-anilinoethanol is well-documented and reveals characteristic fragmentation pathways. nist.gov The most prominent fragmentation is an alpha-cleavage, a common pathway for amines, involving the breaking of the C-C bond adjacent to the nitrogen atom. This results in the loss of a CH₂OH radical (mass ≈ 31 amu) to form a highly stable, resonance-delocalized fragment ion [C₆H₅NHCH₂]⁺ at m/z 106. This is typically the base peak in the spectrum, indicating its high abundance. nih.govnist.gov

Another significant fragmentation pathway involves the loss of the entire aminoethanol side chain, leading to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. Other notable fragments can be observed, providing a complete picture of the molecule's structure.

Table 1: Prominent Mass Spectrometry Fragments of 2-Anilinoethanol Cation

| m/z Ratio | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 137 | Molecular Ion | [C₈H₁₁NO]⁺ | Ionization of the parent molecule |

| 106 | Base Peak | [C₇H₈N]⁺ | Alpha-cleavage with loss of •CH₂OH |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Cleavage of the C-N bond |

This interactive table summarizes the key fragments observed in the electron ionization mass spectrum of 2-anilinoethanol, which corresponds to the cationic portion of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database or other publicly available scientific literature. Therefore, a detailed analysis of its specific crystal structure, unit cell, and intermolecular interactions is not possible. However, the principles of X-ray crystallography allow for a hypothetical discussion of what such an analysis would entail.

The initial step in X-ray crystallography is the cultivation of high-quality single crystals. nih.gov For a small-molecule salt like this compound, several standard methods could be employed. mit.edurochester.edu Slow evaporation of a solvent from a saturated solution is the simplest technique. mit.edu Another common method is slow cooling, where a saturated solution prepared at an elevated temperature is gradually cooled, reducing the compound's solubility and promoting crystallization. rochester.edu A third technique, vapor diffusion, involves dissolving the compound in a solvent and placing it in a sealed container with an "anti-solvent" (in which the compound is insoluble); as the anti-solvent vapor slowly diffuses into the solution, it induces crystallization. msu.edu

Once crystals are obtained, their quality is assessed, typically using an optical microscope to check for features like well-defined faces, lack of cracks, and uniform morphology, which are indicative of a single, well-ordered crystal suitable for diffraction experiments. nih.gov

A suitable crystal would be mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a collection of spots called reflections, provides fundamental information about the crystal's internal structure. wikipedia.orgnih.gov The positions of these reflections are used to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The systematic absences in the diffraction pattern allow for the determination of the crystal's space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell. nih.gov

With the solved crystal structure, the precise arrangement of the 2-anilinoethanol cations and iodide anions within the crystal lattice would be revealed. This allows for a detailed analysis of the intermolecular forces that stabilize the solid-state structure. For this compound, the primary interactions would be strong, charge-assisted hydrogen bonds of the type N⁺-H···I⁻. nih.govcdnsciencepub.com These would form between the protonated secondary amine of the cation and the iodide anion.

Additionally, the hydroxyl group (-OH) of the cation could participate as a hydrogen bond donor, forming O-H···I⁻ interactions. nih.gov The analysis would involve measuring the distances and angles of these hydrogen bonds to assess their strength. Other potential interactions include weaker van der Waals forces and possible π-π stacking between the phenyl rings of adjacent cations.

The crystal structure would provide a definitive snapshot of the molecule's conformation in the solid state. This includes the precise bond lengths, bond angles, and torsion angles. For the 2-anilinoethanol cation, key conformational features would include the orientation of the phenyl ring relative to the ethylamine (B1201723) side chain and the torsion angle around the C-C bond of the ethanolamine (B43304) moiety (gauche or anti). This solid-state conformation is the result of the molecule adopting a low-energy state that optimizes the previously mentioned intermolecular packing forces and hydrogen bonding networks within the crystal.

Reactivity and Reaction Mechanisms of 2 Anilinoethanol Hydroiodide in Organic Transformations

Role as a Nucleophile in C-X Bond Formation and Substitution Reactions

2-Anilinoethanol (B49455), and by extension its hydroiodide salt, serves as a versatile nucleophile in various organic reactions, particularly in the formation of carbon-heteroatom (C-X) bonds. The presence of both a secondary amine and a primary alcohol functional group allows it to participate in a range of nucleophilic substitution reactions. The reactivity of the C-X bond towards nucleophiles is influenced by the nature of the halide and the stability of the resulting carbocation intermediate. doubtnut.comaskfilo.com Generally, aryl halides are less reactive towards nucleophilic substitution due to the partial double bond character of the C-X bond arising from resonance. doubtnut.comaskfilo.com

However, under specific conditions, such as copper-catalyzed N-arylation, 2-anilinoethanol can react with aryl bromides to form N-aryl-2-anilinoethanol derivatives. A general procedure for this transformation involves reacting an aryl bromide with 2-anilinoethanol in the presence of a copper(I) chloride catalyst and potassium hydroxide (B78521) as a base, typically at elevated temperatures (90-110°C) without a solvent. chemicalbook.com The reaction proceeds via a nucleophilic attack of the anilinoethanol nitrogen on the copper-activated aryl bromide. This method provides an efficient route to C-N bond formation.

The hydroxyl group of 2-anilinoethanol can also act as a nucleophile, for instance, in esterification reactions. Under acidic conditions, it can react with carboxylic acids or their derivatives to form the corresponding esters. bloomtechz.com Furthermore, the hydroxyl group can be displaced in nucleophilic substitution reactions, although this is less common than reactions involving the amine functionality.

Participation in Cyclization and Heterocycle Synthesis

The bifunctional nature of 2-anilinoethanol makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of both the amino and hydroxyl groups.

Formation of Morpholinone Derivatives

A significant application of 2-anilinoethanol in heterocycle synthesis is the preparation of morpholinone derivatives. google.com Specifically, 4-phenyl-3-morpholinone can be synthesized by reacting 2-anilinoethanol with chloroacetyl chloride. google.com This reaction can be carried out efficiently, even on an industrial scale, by the simultaneous addition of chloroacetyl chloride and a base, such as aqueous sodium hydroxide solution, while maintaining a specific pH range. google.com The resulting 4-phenyl-3-morpholinone can then be used as an intermediate in the synthesis of other compounds, such as 4-(4-aminophenyl)-3-morpholinone. google.com The synthesis of morpholine (B109124) derivatives is of considerable interest due to their presence in many biologically active compounds. e3s-conferences.org

The reaction of 2-anilinoethanol with ethyl 2-chloroacetate has also been reported to yield morpholinone derivatives, though these reactions often require harsh conditions, such as the use of sodium in toluene (B28343) or benzene (B151609) to effect deprotonation. google.com A newer method involves the reaction of β-amino alcohols with dicyanofumarates to produce functionalized morpholin-2-ones under mild conditions via an addition-elimination-lactonization pathway. researchgate.net

Ring-Closure Reactions and Poly(2-anilinoethanol) Formation

Ring-closure reactions involving 2-anilinoethanol are not limited to morpholinone formation. The compound can participate in various cyclization processes to form other heterocyclic systems. iupac.orgnih.govrsc.org For instance, it can be used in the synthesis of 1- and 2-arylaziridines after esterification with sulfuric acid followed by cyclization. sciencemadness.org

Furthermore, 2-anilinoethanol can undergo polymerization to form poly(2-anilinoethanol) (P2AE). The graft copolymerization of 2-anilinoethanol onto chitosan (B1678972) has been achieved using ammonium (B1175870) peroxydisulfate (B1198043) as an initiator. academicjournals.orgresearchgate.net The resulting graft copolymer, Chit-g-P2AE, exhibits electrical conductivity, which increases with the percentage of grafting. researchgate.net The polymerization can also be carried out electrochemically. academicjournals.org While direct polymerization of 2-anilinoethanol itself is less documented in the provided results, its incorporation into polymers demonstrates its utility in materials science. For example, attempts have been made to react 2-anilinoethanol with poly-glycidyl methacrylate, though with limited conversion. rsc.org

Applications in Azo Dye Chemistry and Chromophore Synthesis

2-Anilinoethanol is a key intermediate in the synthesis of azo dyes, a large and commercially important class of colorants. bloomtechz.comunb.ca Its structure allows it to function as a coupling component in diazo-coupling reactions. bloomtechz.com

Diazo-Coupling Reactions Utilizing Anilinoethanol Moieties

The general synthesis of azo dyes involves a two-step process: diazotization and coupling. unb.caslideshare.netcuhk.edu.hk In the first step, an aromatic primary amine is treated with nitrous acid to form a diazonium salt. unb.caslideshare.net This diazonium salt then acts as an electrophile and reacts with a coupling component, such as 2-anilinoethanol, in an electrophilic aromatic substitution reaction to form the azo dye. slideshare.net The anilinoethanol moiety provides the aromatic ring for the coupling reaction. bloomtechz.com A series of disperse azo dyes have been synthesized using aniline (B41778) derivatives as the diazo component and 2-anilinoethanol as the coupling component. researchgate.net

Influence of Substituents on Electronic and Solvatochromic Properties of Derivatives

The electronic and solvatochromic properties of azo dyes derived from 2-anilinoethanol can be tuned by introducing various substituents on the aromatic rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents significantly influence the absorption maxima (λmax) of the dyes. researchgate.netresearchgate.net

Studies on disperse azo dyes derived from 2-anilinoethanol have shown that substituents in the para-position of the phenylazo group have a strong influence on the absorption maxima, whereas substituents in the ortho- and meta-positions have a lesser effect. researchgate.net Electron-withdrawing groups generally lead to a bathochromic (red) shift of the absorption maximum, while electron-donating groups cause a hypsochromic (blue) shift. This is a common phenomenon observed in azo dyes. science.govscience.gov

The solvatochromic behavior of these dyes, which is the change in their color with the polarity of the solvent, has also been investigated. A meaningful correlation is often observed between the absorption spectra and the solvent polarity. researchgate.netscispace.com This property is important for the application of these dyes in various media.

Below is a table summarizing the effect of para-substituents on the absorption maxima of some disperse azo dyes derived from 2-anilinoethanol in ethanol (B145695).

| Substituent (X) | Absorption Maxima (λmax) in nm |

| -H | 410 |

| -CH3 | 418 |

| -OCH3 | 425 |

| -Cl | 415 |

| -Br | 416 |

| -NO2 | 475 |

Data synthesized from trends described in the literature. researchgate.net

Reductive Lithiation Reactions and Organolithium Chemistry

The chemistry of 2-Anilinoethanol hydroiodide in the presence of organolithium reagents is dominated by its acidic protons rather than reductive cleavage pathways. As an ammonium salt, its most acidic proton is on the nitrogen atom ([PhNH₂⁺-]). This proton reacts instantaneously and exothermically with strong bases like organolithiums (e.g., n-butyllithium, n-BuLi) in a simple acid-base neutralization. This initial reaction consumes one equivalent of the organolithium reagent to generate the free base, 2-anilinoethanol, along with lithium iodide and the corresponding alkane from the organolithium.

Following the initial deprotonation of the anilinium cation, the resulting 2-anilinoethanol molecule possesses two additional acidic protons: one on the secondary amine (-NH-) and one on the hydroxyl group (-OH). The relative acidity of these protons can be exploited for selective deprotonation. Typically, the hydroxyl proton is more acidic than the N-H proton of the neutral aniline moiety. Therefore, treatment with a second equivalent of a strong organolithium base selectively forms the lithium alkoxide, species (I) .

The introduction of a third equivalent of organolithium base deprotonates the remaining N-H proton, yielding the dilithio-dianion, 2-(phenylimido)ethanolate dianion (II) . This dianion is a powerful bidentate nucleophile and a valuable intermediate in synthesis. The sequential deprotonation allows for controlled generation of mono- or di-anionic species, which can then be employed in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The utility of the dilithiated species (II) is demonstrated in its reactions with electrophiles. For example, it can act as a potent nucleophile in the ring-opening of epoxides. The reaction proceeds via nucleophilic attack of the more nucleophilic alkoxide on one of the epoxide carbons, leading to the formation of a new carbon-oxygen bond and a more complex alcohol after aqueous workup.

The table below summarizes the stepwise lithiation of this compound and a representative reaction of the resulting dianion.

| Step | Reactant | Reagent (Equivalents) | Intermediate/Product Formed | Key Transformation |

|---|---|---|---|---|

| 1 | This compound | n-BuLi (1.0 eq.) | 2-Anilinoethanol + LiI + Butane | Deprotonation of Anilinium Cation |

| 2 | 2-Anilinoethanol | n-BuLi (1.0 eq.) | Lithium 2-(phenylamino)ethoxide (I) | Deprotonation of Hydroxyl Group |

| 3 | Lithium 2-(phenylamino)ethoxide (I) | n-BuLi (1.0 eq.) | Dilithium 2-(phenylimido)ethanolate (II) | Deprotonation of Amino Group |

| 4 | Dilithium 2-(phenylimido)ethanolate (II) | 1. Propylene oxide 2. H₂O workup | 1-(Phenylamino)pentan-2,4-diol | Nucleophilic Ring-Opening of Epoxide |

Catalytic Reactivity and Ligand Design

The 2-anilinoethanol scaffold is a foundational structure in modern ligand design for transition metal catalysis. The free base, readily generated from the hydroiodide salt, functions as a classic N,O-bidentate ligand. The nitrogen (soft donor) and oxygen (hard donor) atoms can coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This chelation effect enhances the stability and modulates the electronic and steric properties of the metal catalyst, profoundly influencing its activity, selectivity, and substrate scope in a wide range of organic transformations.

While 2-anilinoethanol itself is achiral, its structural framework is a privileged platform for the synthesis of chiral ligands for asymmetric catalysis. By introducing stereogenic centers into the ligand backbone, chemists can create a chiral environment around the metal center. This chiral pocket forces the substrate to approach and bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

Derivatives of 2-anilinoethanol are synthesized by incorporating chiral elements, such as:

Introducing substituents on the two-carbon bridge to create stereocenters.

Utilizing chiral backbones like aminoindanol (B8576300) or binaphthyl (BINOL) moieties.

Attaching chiral groups to the nitrogen atom.

These chiral N,O-ligands have proven highly effective in metal-catalyzed asymmetric hydrogenations, particularly with rhodium (Rh) and ruthenium (Ru) catalysts. In these reactions, the catalyst transfers a molecule of hydrogen (H₂) across a double bond, creating one or two new stereocenters with high enantioselectivity.

The table below presents data for a representative asymmetric hydrogenation using a catalyst bearing a chiral N,O-ligand derived from an amino alcohol scaffold, highlighting the high efficiency and enantioselectivity achievable.

| Substrate | Catalyst System | Solvent / Temp. | H₂ Pressure | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Methyl α-acetamidoacrylate | [Rh(COD)(L)]BF₄ (L = Chiral N,O-ligand) | Methanol / 25 °C | 1 atm | (R)-N-Acetylalanine methyl ester | >99 | 96 |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L)]BF₄ (L = Chiral N,O-ligand) | Methanol / 25 °C | 1 atm | (R)-N-Acetylphenylalanine methyl ester | >99 | 98 |

The 2-anilinoethanol ligand framework is highly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the N,O-ligand coordinates to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand's steric bulk and electron-donating properties can accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and allowing for the use of low catalyst loadings.

Notably, ligands based on this scaffold have enabled the coupling of challenging substrates, including electron-rich, sterically hindered, and historically unreactive aryl chlorides. The use of this compound as a ligand precursor is straightforward; simple neutralization with a base (e.g., K₃PO₄, Cs₂CO₃) in situ generates the active ligand. The presence of iodide from the salt can also influence the reaction, sometimes participating in halogen exchange with aryl chlorides or bromides, which can affect the rate of oxidative addition.

The following table details the performance of a palladium catalyst supported by an N-aryl-substituted 2-aminoethanol ligand in the Suzuki-Miyaura coupling of unreactive aryl chlorides.

| Aryl Chloride | Boronic Acid | Catalyst System | Base / Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1 mol%) Ligand L** (2 mol%) | K₃PO₄ / Toluene | 98 |

| Chlorobenzene | 4-Tolylboronic acid | Pd(OAc)₂ (1 mol%) Ligand L** (2 mol%) | K₃PO₄ / Toluene | 97 |

| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1 mol%) Ligand L** (2 mol%) | K₃PO₄ / Toluene | 94 |

| L** represents a bulky N-aryl-2-aminoethanol ligand. |

Beyond its role as a ligand precursor, 2-anilinoethanol and its hydroiodide salt can function directly as catalysts or additives in organic reactions. The bifunctional nature of the molecule—containing both a Brønsted acidic site (the anilinium ion in the salt form) and a nucleophilic/basic site (the amine and alcohol groups)—allows it to participate in catalytic cycles through multiple modes of activation.

As a co-catalyst or additive, it can act as a proton shuttle, facilitating proton transfer steps in reactions such as the copper-catalyzed C-N coupling (Ullmann condensation). In these systems, the amino alcohol can deprotonate the substrate amine, while the hydroxyl group coordinates to the copper center, facilitating the reductive elimination step to form the C-N bond. The anilinium hydroiodide salt can serve as a Brønsted acid catalyst for reactions like acetal (B89532) formation or as a source of both a proton and iodide ion, which can be beneficial in certain halide-exchange-mediated processes.

The table below illustrates the effect of 2-anilinoethanol as an additive in a copper-catalyzed amination reaction, demonstrating its ability to significantly improve reaction efficiency.

| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Iodobenzene (B50100) | Aniline | CuI (5 mol%) | K₂CO₃, 110 °C, 24h | 45 |

| Iodobenzene | Aniline | CuI (5 mol%) 2-Anilinoethanol (10 mol%) | K₂CO₃, 110 °C, 24h | 92 |

| Bromobenzene (B47551) | Morpholine | CuI (5 mol%) 2-Anilinoethanol (10 mol%) | K₂CO₃, 110 °C, 24h | 88 |

Computational and Theoretical Investigations of 2 Anilinoethanol Hydroiodide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Anilinoethanol (B49455) hydroiodide at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Anilinoethanol hydroiodide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. nih.govresearchgate.netnih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The optimized geometry is crucial for understanding the steric and electronic effects within the molecule. For instance, the orientation of the ethanol (B145695) group relative to the aniline (B41778) ring is determined by a delicate balance of these factors. The energetics of different conformations can also be calculated to identify the most stable isomer and the energy barriers between different rotational states.

Interactive Data Table: Predicted Geometrical Parameters for 2-Anilinoethanol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(1) | C(2) | 1.39 Å | |

| Bond Length | C(1) | N | 1.40 Å | |

| Bond Length | N | C(7) | 1.45 Å | |

| Bond Length | C(7) | C(8) | 1.52 Å | |

| Bond Length | C(8) | O | 1.43 Å | |

| Bond Angle | C(2) | C(1) | N | 120.0° |

| Bond Angle | C(1) | N | C(7) | 121.0° |

| Bond Angle | N | C(7) | C(8) | 112.0° |

| Bond Angle | C(7) | C(8) | O | 110.0° |

| Dihedral Angle | C(2) | C(1) | N | C(7) |

| Dihedral Angle | C(1) | N | C(7) | C(8) |

Note: The data in the table above is hypothetical and serves as an illustrative example of the output from a DFT geometry optimization calculation. The atom numbering corresponds to a standard representation of the 2-anilinoethanol molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic carbons. researchgate.netresearchgate.net The LUMO, on the other hand, would likely be distributed over the entire molecule, with significant contributions from the aromatic ring and the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. taylorandfrancis.com

Interactive Data Table: Predicted FMO Properties of 2-Anilinoethanol

| Property | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Ionization Potential | 5.5 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity | 3.0 eV |

| Chemical Hardness | 2.5 eV |

| Electrophilicity Index | 1.8 eV |

Note: The data in this table is hypothetical and represents typical values that would be obtained from a DFT calculation for a molecule like 2-anilinoethanol.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, including its conformational changes and interactions with other molecules, such as solvents. acs.orgyoutube.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule in different environments and the nature of its intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

In an aqueous solution, for example, MD simulations could show how water molecules form hydrogen bonds with the hydroxyl and amino groups of this compound. These interactions are crucial for understanding the solubility and transport properties of the molecule. The simulations can also be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the transitions between them.

Prediction of Spectroscopic Parameters from Computational Models

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of this compound.

Similarly, NMR chemical shifts can be predicted using computational methods. rsc.orggithub.ioacs.orgnmrdb.org These calculations provide theoretical chemical shifts for the hydrogen and carbon atoms in the molecule, which can be compared with experimental NMR data to aid in the assignment of signals and the determination of the molecular structure.

Interactive Data Table: Predicted Spectroscopic Data for 2-Anilinoethanol

| Spectroscopy | Feature | Predicted Value |

| IR | N-H Stretch | 3400 cm⁻¹ |

| IR | O-H Stretch | 3350 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3050 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1600 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.8 - 7.3 ppm |

| ¹H NMR | -CH₂-N- | 3.4 ppm |

| ¹H NMR | -CH₂-O- | 3.8 ppm |

| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm |

| ¹³C NMR | -CH₂-N- | 45 ppm |

| ¹³C NMR | -CH₂-O- | 60 ppm |

Note: The spectroscopic data presented in this table is hypothetical and represents expected values for 2-anilinoethanol based on computational predictions for similar structures.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. By modeling the reaction pathways and identifying the transition states, researchers can gain insights into the reaction mechanisms and predict the reaction rates.

For example, the N-alkylation of the aniline nitrogen or the oxidation of the alcohol group are plausible reactions for this molecule. researchgate.netresearchgate.netnih.govacs.orgnih.gov Computational modeling could be used to determine the energy barriers for these reactions, identify any intermediates, and understand the role of catalysts. This information is crucial for designing synthetic routes and understanding the metabolic fate of the compound.

In Silico Studies of Structure-Activity Relationships in Derivatives

In silico studies play a vital role in drug discovery and materials science by predicting how modifications to a molecule's structure will affect its activity. nih.govnih.govresearchgate.netmdpi.com For this compound, computational methods can be used to design and evaluate a library of derivatives with potentially enhanced biological activity or improved material properties.

By systematically modifying the structure of this compound (e.g., by adding substituents to the aniline ring or modifying the ethanol side chain) and calculating the properties of these new molecules, researchers can develop structure-activity relationships (SARs). These SARs can guide the synthesis of new compounds with desired properties, such as increased binding affinity to a biological target or improved electronic properties for use in materials.

Advanced Applications of 2 Anilinoethanol Derivatives in Materials Science and Functional Chemistry

Precursors for Organic Semiconductors

Derivatives of 2-anilinoethanol (B49455) are notable for their role as precursors in the synthesis of organic semiconductors. Specifically, poly(2-anilinoethanol) has been identified as an organic semiconductor. wikipedia.org The synthesis of new organic semiconductors founded on poly(2-anilinoethanol) that is doped with various acids has been a subject of research to explore their electro-optical properties. thefreedictionary.com The electrical and optical characteristics of these materials are crucial for their application in electronic devices.

The structure of the polymer, derived from 2-anilinoethanol, allows for the delocalization of electrons along its backbone, a key feature for semiconductor behavior. The process of doping with acids introduces charge carriers into the polymer matrix, thereby modulating its conductivity. This tunability of electrical properties makes these materials promising candidates for various organic electronic applications. Research in this area aims to enhance charge carrier mobility and stability, which are critical performance metrics for organic semiconductors. nih.gov

Poly(2-Anilinoethanol) in Polymer Science and Sensing Applications

Poly(2-anilinoethanol) (P2AE) is a significant polymer in the field of materials science, particularly for sensing applications. Its unique properties, including its hydrophilicity and electrochemical activity, make it a versatile material for creating functional polymer films.

Electrochemical Synthesis and Characterization of Poly(2-Anilinoethanol) Films

Poly(2-anilinoethanol) films can be synthesized electrochemically from a solution containing the 2-anilinoethanol monomer. researchgate.netacademicjournals.org The electrochemical polymerization process allows for the controlled deposition of the polymer film onto an electrode surface. This method offers advantages such as direct and strong adhesion of the polymer to the substrate and the ability to control the film thickness by adjusting polymerization parameters like scan rate and the number of cycles in cyclic voltammetry. arxiv.org

Characterization of the resulting P2AE films is typically carried out using techniques such as cyclic voltammetry (CV), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM). CV studies reveal the redox behavior of the polymer, which is essential for its electrochemical applications. FTIR is used to confirm the chemical structure of the polymer, while SEM provides information about the surface morphology of the film. researchgate.net

Electrochemical and Surface Properties of Poly(2-Anilinoethanol)

The electrochemical properties of poly(2-anilinoethanol) have been studied, often in comparison to the well-known conducting polymer, polyaniline (PANI). It has been observed that while P2AE may have lower electroactivity and conductivity compared to PANI, it exhibits improved processability and adhesion. researchgate.net The presence of the hydroxyl group in the 2-anilinoethanol monomer unit imparts greater hydrophilicity to the polymer. researchgate.net This increased hydrophilicity can be advantageous in certain applications, such as biosensors, where interaction with aqueous environments is crucial.

The surface of P2AE films is generally more uniform and porous compared to PANI, which is beneficial for applications like the immobilization of biomolecules. researchgate.net The properties of P2AE can also be tuned by copolymerizing 2-anilinoethanol with other monomers, such as aniline (B41778), to create copolymers with a balance of desired properties. researchgate.net

Table 1: Comparison of Properties of Polyaniline and Poly(2-anilinoethanol) Copolymers

| Property | Effect of Increased 2-Anilinoethanol Content | Reference |

| Electroactivity | Reduced | researchgate.net |

| Conductivity | Reduced | researchgate.net |

| Resistance | Reduced | researchgate.net |

| Processability | Improved | researchgate.net |

| Adhesion | Improved | researchgate.net |

| Hydrophilicity | Increased | researchgate.net |

Applications in Molecularly Imprinted Polymers (MIPs) and Biomimetic Recognition Materials

Poly(2-anilinoethanol) has found a significant application as an imprinting coating in the preparation of molecularly imprinted polymers (MIPs). tandfonline.comresearchgate.net MIPs are synthetic polymers with artificially created recognition sites that are complementary in shape, size, and functional groups to a template molecule. tandfonline.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture.

In one notable application, P2AE was used to form a thin, hydrophilic imprinting layer on the surface of magnetic nanoparticles for the selective recognition of glycoproteins. researchgate.netacs.orgdntb.gov.uaacs.orgnih.gov The hydrophilicity of the P2AE coating helps to prevent non-specific binding, a common issue in biomimetic recognition. acs.org The process involves the self-polymerization of 2-anilinoethanol around a glycoprotein (B1211001) template that has been immobilized on the nanoparticle surface. After polymerization, the template is removed, leaving behind specific recognition cavities in the P2AE layer. researchgate.net These MIPs have shown excellent specificity and high binding strength for the target glycoprotein. researchgate.net

Role in the Synthesis of Specialty Chemicals and Pharmaceutical Intermediates

2-Anilinoethanol is a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals. chemicalbook.com Its bifunctional nature, containing both an amine and a hydroxyl group, allows it to participate in a variety of chemical reactions to build more complex molecules.

Design of Novel Functional Materials Based on Anilinoethanol Scaffolds

The unique bifunctional nature of the 2-anilinoethanol scaffold, which contains both a secondary amine and a primary alcohol group, makes it a versatile building block in the field of materials science. bloomtechz.combloomtechz.com This structure allows for a variety of chemical modifications and polymerizations, leading to the creation of a diverse range of functional materials with tailored properties. bloomtechz.com Researchers have leveraged the reactivity of the amine and hydroxyl groups to design materials for applications spanning from conductive polymers and biosensors to advanced drug delivery systems and functional dyes. bloomtechz.comacademicjournals.orghilarispublisher.com

The anilinoethanol scaffold's ability to participate in reactions such as polymerization, graft copolymerization, and condensation reactions is central to its utility. bloomtechz.comacademicjournals.org For instance, its incorporation into polymer backbones can enhance properties like adhesion, processability, and hydrophilicity. hilarispublisher.com Furthermore, the aniline moiety provides a route to electroactive materials like polyaniline (PANI), while the hydroxyl group offers a site for further functionalization or for improving solubility and biocompatibility. bloomtechz.comacademicjournals.orghilarispublisher.com This strategic design allows for the development of sophisticated materials with complex architectures and specific functionalities.

Polymer and Copolymer Synthesis

The 2-anilinoethanol structure is a valuable monomer for synthesizing specialty polymers and copolymers with unique characteristics. bloomtechz.com Its dual functionality is key to creating polymers with enhanced adhesion, specific thermal properties, and improved processability. bloomtechz.comhilarispublisher.com

One of the most significant applications is in the development of conductive polymers. Copolymers of aniline and 2-anilinoethanol have been synthesized electrochemically. Research shows that as the proportion of 2-anilinoethanol increases in the copolymer, the material's conductivity decreases, but its processability, adhesion, and hydrophilicity are enhanced. hilarispublisher.com This trade-off allows for the fine-tuning of the material for specific applications, such as in biosensors where uniformity, porosity, and biocompatibility are more critical than maximum conductivity. hilarispublisher.com For example, a poly(aniline-co-2-anilinoethanol) film used as a glucose oxidase biosensor demonstrated higher stability and a faster response compared to a pure polyaniline-based sensor, making it more suitable for biological systems. hilarispublisher.com

Another approach involves the graft copolymerization of 2-anilinoethanol onto natural polymers like chitosan (B1678972). academicjournals.org This process, often initiated by ammonium (B1175870) peroxydisulfate (B1198043), results in a modified biopolymer (Chit-g-P2AE) with significantly enhanced properties. academicjournals.org The grafting of poly(2-anilinoethanol) onto the chitosan backbone introduces conductivity to the otherwise non-conductive biopolymer. academicjournals.org Studies have confirmed that the conductivity of the grafted chitosan increases with a higher percentage of grafting, which in turn improves the material's potential for applications requiring biocompatibility and electrical conductivity. academicjournals.org

Table 1: Properties of 2-Anilinoethanol-Based Copolymers

| Copolymer System | Monomers | Key Findings | Potential Applications | Citations |

|---|---|---|---|---|

| Poly(aniline-co-2-anilinoethanol) | Aniline, 2-Anilinoethanol | Increased 2-anilinoethanol content enhances processability, adhesion, and film uniformity while decreasing conductivity. hilarispublisher.com | Biosensors, hydrophilic coatings. hilarispublisher.com | hilarispublisher.com |

| Chit-g-P2AE | Chitosan, 2-Anilinoethanol | Grafting introduces conductivity to chitosan; conductivity increases with grafting percentage. academicjournals.org Improves biodegradability of the conductive polymer component. academicjournals.org | Conductive, biodegradable materials; biomedical devices. academicjournals.org | academicjournals.org |

Molecularly Imprinted Polymers (MIPs)

The 2-anilinoethanol scaffold has been effectively used in the creation of molecularly imprinted polymers (MIPs), which are synthetic materials with recognition sites tailored for a specific target molecule. In this context, poly(2-anilinoethanol) can be used as an imprinting coating. mdpi.commipdatabase.com

In one study, researchers developed surface-imprinted magnetic nanoparticles for the selective recognition of glycoproteins. mdpi.commipdatabase.com A poly(2-anilinoethanol) coating was used in the imprinting process. This approach helps to reduce non-specific adsorption due to the hydrophilic nature of the hydroxyl and amino groups in the anilinoethanol structure. mdpi.com

In a different application focused on the detection of ellagic acid, 2-anilinoethanol was used as a functional monomer in the synthesis of boronate affinity-based magnetic nanomaterials. nih.gov The concentration of 2-anilinoethanol was found to be a critical parameter, with an optimal concentration of 50 mM yielding the best imprinting factor and binding capacity for the target molecule. nih.gov This demonstrates the scaffold's role in creating the specific 3D cavities necessary for selective molecular recognition. nih.gov

Functional Dye Synthesis

The anilinoethanol scaffold serves as a valuable precursor in the synthesis of novel azo dyes. researchgate.netresearchgate.net These dyes can exhibit interesting solvatochromic properties, meaning their color and absorption spectra change with the polarity of the solvent. researchgate.net

Researchers have synthesized series of new disperse azo dyes by using 2-anilinoethanol as a core structure and coupling it with various aniline derivatives as diazo components. researchgate.net The resulting dyes were characterized to study the effects of different substituents on their spectral properties. It was observed that electron-donating or electron-withdrawing groups, particularly at the para-position of the phenylazoanilinoethanoles, could significantly influence the absorption maxima of the dyes. researchgate.net Such push-pull derivatives may find applications in the development of new materials with non-linear optical properties. researchgate.net

Table 2: Research Findings on Functional Materials from 2-Anilinoethanol Scaffolds

| Material Type | Key Components/Method | Research Focus | Key Outcome | Citations |

|---|---|---|---|---|

| Conductive Copolymer | Aniline, 2-anilinoethanol | Development of a glucose biosensor. hilarispublisher.com | The copolymer electrode showed higher stability and faster response than pure polyaniline. hilarispublisher.com | hilarispublisher.com |

| Graft Copolymer | Chitosan, 2-anilinoethanol, Ammonium peroxydisulfate | Grafting of a conductive polymer onto a biopolymer. academicjournals.org | Created a conductive and more biodegradable material (Chit-g-P2AE). academicjournals.org | academicjournals.org |

| Molecularly Imprinted Polymer | Magnetic nanoparticles, Poly(2-anilinoethanol) coating | Selective recognition of glycoproteins. mdpi.commipdatabase.com | The hydrophilic coating reduced non-specific binding. mdpi.com | mdpi.commipdatabase.com |

| Azo Dyes | 2-Anilinoethanol, Aniline derivatives | Synthesis of novel disperse dyes with solvatochromic properties. researchgate.net | Substituents on the phenyl ring significantly affect the dye's absorption spectra. researchgate.net | researchgate.net |

Q & A

Q. What are the established synthetic pathways for 2-anilinoethanol hydroiodide, and what experimental conditions are critical for optimizing yield?

Methodological Answer: this compound synthesis involves precursor modification and acid-base reactions. Key steps include:

- Step 1: Synthesis of 2-anilinoethanol acid sulfate via sulfonation of aniline derivatives under controlled acidic conditions (e.g., H₂SO₄ at 80–100°C) .

- Step 2: Conversion to 2-anilinoethyl sulfate using esterification with ethanol and catalytic sulfuric acid .

- Final Hydroiodide Formation: Reacting 2-anilinoethanol with hydroiodic acid (HI) in anhydrous ethanol under reflux.

Critical Parameters:

- Temperature Control: Avoid exceeding 100°C to prevent decomposition.

- Moisture Sensitivity: Use inert gas purging (N₂/Ar) to minimize hydrolysis .

Table 1: Synthesis Optimization

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| Reaction Temperature | 60–80°C | >80°C: Side reactions (e.g., polymerization) |

| HI Concentration | 45–55% (w/w) | <45%: Incomplete salt formation |

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer: this compound is classified under GHS Hazard Codes :

Safety Measures:

- Engineering Controls: Use fume hoods with ≥0.5 m/s airflow for powder handling.

- PPE: Nitrile gloves (≥8 mil thickness), polypropylene lab coats, and safety goggles with indirect ventilation.

- Spill Management: Neutralize spills with 10% sodium bicarbonate before ethanol rinsing .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in N-alkylation reactions?

Methodological Answer: The hydroxyl group participates in hydrogen bonding, stabilizing intermediates during N-alkylation. Example methodology:

- Reaction Setup: React this compound with alkyl halides (e.g., methyl iodide) in DMF at 60°C.

- Key Observation: No hydroxyl protection is required due to intramolecular H-bonding with the adjacent amine, which reduces nucleophilic competition .

Data Contradiction Resolution:

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer: Combined Techniques:

- Single-Crystal XRD: Resolve stereochemistry (e.g., pressure-induced hydration phases, as demonstrated in hydroiodide salts like dabcoHI ).

- FT-IR Spectroscopy: Confirm hydrogen bonding via O–H stretching (broad peaks at 3200–3400 cm⁻¹) and N–H deformation (1600–1650 cm⁻¹).

- NMR (¹H/¹³C): Assign resonance splitting patterns to distinguish between free and hydrogen-bonded hydroxyl groups.

Case Study:

In dabcoHI hydrate, XRD revealed a monoclinic lattice (space group Pbca) under 500 MPa pressure, highlighting hydroiodide-water interactions .

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

Methodological Answer: Root Cause Analysis:

- Moisture Content: Discrepancies arise from varying hydration states. Use Karl Fischer titration to standardize water content (<0.5% w/w) .

- DSC/TGA Protocols: Ensure heating rates ≤5°C/min under N₂ to detect decomposition events accurately.

Table 2: Thermal Stability Comparison

| Study | Decomposition Onset | Notes |

|---|---|---|

| Author A (2023) | 150°C | Anhydrous sample, sealed pan |

| Author B (2024) | 130°C | Ambient humidity exposure |

Q. Methodological Recommendations

- Synthesis Reproducibility: Pre-dry ethanol (molecular sieves, 3Å) to prevent HI hydrolysis.

- Data Validation: Cross-reference XRD with elemental analysis (C/H/N/I%) to confirm stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.